8-bromoquinoline-5-carbaldehyde
Description
8-Bromoquinoline-5-carbaldehyde (CAS: 885267-41-4) is a brominated quinoline derivative with the molecular formula C₁₀H₆BrNO and a molecular weight of 236.06 g/mol . It features a bromine atom at the 8-position and an aldehyde group at the 5-position on the quinoline backbone. This aromatic aldehyde is a colorless solid soluble in organic solvents, with a purity of 95% and storage requirements of an inert atmosphere at 2–8°C .
Its primary applications include:
- Organic synthesis: As a reagent for constructing novel heterocyclic compounds.
Properties
CAS No. |
943847-26-5 |
|---|---|
Molecular Formula |
C10H6BrNO |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromoquinoline-5-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, NaSR in ethanol.
Major Products Formed:
Oxidation: 8-bromoquinoline-5-carboxylic acid.
Reduction: 8-bromoquinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-bromoquinoline-5-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 8-bromoquinoline-5-carbaldehyde and analogous brominated heterocycles:
Note: 8-Bromoquinoxaline-5-carbaldehyde (CAS: 2101944-50-5) exhibits a discrepancy in its molecular formula (listed as C₇H₅ClN₂ in ), conflicting with its brominated name. This raises questions about data accuracy, though its quinoxaline backbone (two adjacent nitrogen atoms) distinguishes it from quinoline derivatives .
Key Comparative Analysis
Structural Differences
- Quinoline vs. Isoquinoline: Quinoline (benzene fused to pyridine) and isoquinoline (benzene fused to pyridine at different positions) differ in nitrogen placement, impacting electronic properties and reactivity. Bromination at C8 in quinoline vs. C5 in isoquinoline alters steric and electronic profiles .
- Functional Groups: The aldehyde group in this compound enhances electrophilicity, enabling condensation reactions, whereas nitro or ethyl groups in analogs like 6-bromo-8-ethyl-5-nitroquinoline modulate electron density for diverse reactivity .
Research Findings and Challenges
- Selectivity: demonstrates that C5-H bromination in 8-aminoquinoline amides is highly selective, a critical advantage for synthesizing this compound .
- Data Discrepancies: The conflicting molecular formula for 8-bromoquinoxaline-5-carbaldehyde underscores the need for verifying primary sources .
- Functional Group Impact: The aldehyde group in this compound broadens its utility in nucleophilic addition reactions compared to non-aldehyde analogs.
Q & A
Q. How can the compound’s aldehyde group be leveraged to synthesize Schiff base ligands for coordination chemistry?
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